2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, also known as TTTT-Hex, is a boron-containing compound. It has a molecular weight of 294.26 and a molecular formula of C16H27BO2S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel solution-processable two-dimensional-conjugated organic small molecule based on triphenylamine (TPA) core has been designed and synthesized by Knoevenagel reaction . Another method involves the reaction of 2-(phenylsulfonyl)-3-hexylthiophene with a Knochel–Hauser base to generate an intermediate, which on reaction with a nickel catalyst generates the desired product .
Molecular Structure Analysis
The molecular structure of “2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” consists of a thiophene ring attached to a boronate ester group . The boronate ester group is known to contribute to the stability of the molecule.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, aromatic nucleophilic substitution of one bromine atom in a heterocyclic system by nitrogen nucleophiles has been reported . Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives .
Scientific Research Applications
Application 1: Pharmacological Aspects
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : The compound 2,5-Dibromo-3-hexylthiophene, which is structurally similar to the compound you mentioned, has been synthesized and studied for its pharmacological aspects .
- Methods of Application : This compound was synthesized via a palladium-catalyzed Suzuki cross-coupling reaction. This involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Results or Outcomes : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities. Almost all products showed potentially good properties. The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives .
Application 2: Organic Photovoltaics
- Scientific Field : Organic Chemistry .
- Summary of the Application : The compound 4,8-Dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which is structurally similar to the compound you mentioned, has been synthesized and studied for its application in organic photovoltaics .
- Methods of Application : This compound was synthesized by the bromination of its parent heterocycle. The conditions for the selective aromatic nucleophilic substitution of one bromine atom in this heterocyclic system by nitrogen nucleophiles were found .
- Results or Outcomes : The synthesized compound was found to be hydrolytically and thermally stable. Suzuki–Miyaura cross-coupling reactions were found to be an effective method for the selective formation of various mono- and di(het)arylated derivatives of strong electron-deficient benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), which can be considered as useful building blocks for the synthesis of DSSCs and OLEDs components .
Application 3: Protein Structure Prediction
- Scientific Field : Bioinformatics .
- Summary of the Application : Google DeepMind and Isomorphic Labs have introduced AlphaFold 3, a new AI model that accurately predicts the structure of proteins, DNA, RNA, ligands and more, and how they interact .
- Methods of Application : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results or Outcomes : For the interactions of proteins with other molecule types, there is at least a 50% improvement compared with existing prediction methods, and for some important categories of interaction, prediction accuracy has doubled .
Application 4: Obesity Treatment
- Scientific Field : Pharmacology .
- Summary of the Application : GLP-1-directed NMDA receptor antagonism has been studied for obesity treatment .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
2-(4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFQFMZHWUCJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659839 | |
Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
883742-29-8 | |
Record name | 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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